9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol
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Overview
Description
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9 position, making it a dihydro derivative of anthracene. It is a colorless solid that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol typically involves the reduction of anthracene derivatives. One common method is the hydrogenation of 9,10-dimethylanthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol involves its ability to donate hydrogen atoms due to the presence of hydroxyl groups. This property makes it an effective hydrogen donor in various chemical reactions. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Lacks hydroxyl groups, making it less reactive in redox reactions.
9,10-Dihydroxyanthracene: Contains hydroxyl groups but lacks methyl groups, affecting its solubility and reactivity.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: Contains phenyl groups, which alter its chemical properties and applications.
Uniqueness
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is unique due to the presence of both methyl and hydroxyl groups, which enhance its reactivity and solubility. This combination of functional groups makes it a versatile compound in various chemical and industrial applications .
Properties
Molecular Formula |
C16H16O2 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
9,9-dimethyl-10H-anthracene-2,7-diol |
InChI |
InChI=1S/C16H16O2/c1-16(2)14-8-12(17)5-3-10(14)7-11-4-6-13(18)9-15(11)16/h3-6,8-9,17-18H,7H2,1-2H3 |
InChI Key |
JOJHCBYBUWBBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CC3=C1C=C(C=C3)O)C=CC(=C2)O)C |
Origin of Product |
United States |
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